Meluadrine Tartrate

Beschreibung

Eigenschaften

IUPAC Name |

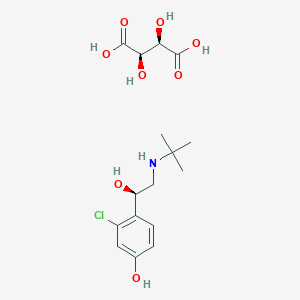

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO2.C4H6O6/c1-12(2,3)14-7-11(16)9-5-4-8(15)6-10(9)13;5-1(3(7)8)2(6)4(9)10/h4-6,11,14-16H,7H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIVBRYHTLRZGY-MBANBULQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=C(C=C(C=C1)O)Cl)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](C1=C(C=C(C=C1)O)Cl)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159002 | |

| Record name | Meluadrine tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134865-37-5 | |

| Record name | Meluadrine tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134865-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meluadrine tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134865375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meluadrine tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MELUADRINE TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P0KL436YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Meluadrine Tartrate: A Technical Guide to its β2-Adrenergic Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meluadrine tartrate, also known as KUR-1246, is a potent and selective β2-adrenergic receptor (β2-AR) agonist.[1] This document provides a comprehensive technical overview of its β2-AR agonist activity, presenting key quantitative data, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways. This compound was investigated as a tocolytic agent to suppress premature labor due to its high selectivity for the β2-receptors in uterine smooth muscle.[2][3] It is an active metabolite of tulobuterol.[2] Although never marketed, its pharmacological profile serves as a valuable case study for the development of selective β2-AR agonists.[2]

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound, demonstrating its potency and selectivity as a β2-AR agonist.

Table 1: In Vitro Functional Potency (EC50) of this compound in CHO Cells Expressing Human Adrenergic Receptors

| Adrenergic Receptor Subtype | Mean EC50 (nmol/L) ± SEM |

| β1 | 2400 ± 30 |

| β2 | 2.9 ± 0.10 |

| β3 | 363 ± 3 |

Data from a study evaluating cyclic adenosine monophosphate (cAMP) production in Chinese hamster ovary (CHO) cells.[4]

Table 2: Functional Potency (EC50) of this compound in Isolated Rat Tissues

| Tissue | Mean EC50 (nmol/L) ± SEM | Primary Adrenergic Receptor |

| Uterus | 1.01 ± 0.27 | β2 |

| Atrium | 2300 ± 356 | β1 |

| Trachea | 1610 ± 299 | β2 |

| Proximal Colon | 219 ± 23.5 | β2 |

Data from a study measuring the relaxation of isolated rat tissues.[4]

Table 3: β2-Adrenergic Receptor Selectivity of this compound Compared to Other Agonists

| Compound | β2-Receptor Selectivity Ratio (β1 EC50 / β2 EC50) |

| This compound (Bedoradrine) | 832 |

| Isoproterenol | Not specified |

| Ritodrine | Not specified |

This compound (KUR-1246) was found to be approximately 80 times more selective for β2-receptors than isoproterenol and 7 times more selective than ritodrine.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the β2-adrenergic receptor agonist activity of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane Preparations: Membranes from cells or tissues expressing human β1- and β2-adrenergic receptors.

-

Radioligand: --INVALID-LINK--CGP 12177 (a non-selective β-adrenergic antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-selective β-adrenergic antagonist (e.g., propranolol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter and Fluid.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of --INVALID-LINK--CGP 12177 (e.g., 0.4 nmol/L), and varying concentrations of this compound.[3]

-

Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the non-specific binding control.

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in the β2-AR signaling pathway.

Materials:

-

Cell Line: A cell line expressing the β2-adrenergic receptor (e.g., CHO cells).

-

Test Compound: this compound.

-

Stimulation Buffer: A physiological buffer, often supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell Culture Reagents.

Procedure:

-

Cell Culture: Culture the cells to an appropriate density in 96- or 384-well plates.

-

Pre-incubation: Wash the cells and pre-incubate them with the stimulation buffer containing a phosphodiesterase inhibitor for a short period.

-

Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Follow the instructions of the chosen cAMP detection kit to measure the amount of cAMP in each well.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Isolated Tissue Bath Assay (Isometric Tension Recording)

This ex vivo assay assesses the functional effect of this compound on smooth muscle relaxation in a relevant tissue, such as the myometrium.

Materials:

-

Tissue: Strips of term-pregnant human myometrium or animal uterine tissue.

-

Organ Bath System: A temperature-controlled bath with a system for bubbling gas (e.g., 95% O2, 5% CO2) and an isometric force transducer.

-

Physiological Salt Solution: e.g., Krebs-Henseleit solution.

-

Test Compound: this compound.

-

Contractile Agent: An agent to induce muscle contraction (e.g., oxytocin or prostaglandin F2α).

Procedure:

-

Tissue Preparation: Dissect the myometrial tissue into small strips and mount them in the organ baths containing the physiological salt solution, maintained at 37°C and aerated.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time until a stable baseline is achieved.

-

Contraction Induction: Induce a stable contraction in the tissue strips using a contractile agent.

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add increasing concentrations of this compound cumulatively to the organ bath.

-

Data Recording: Record the changes in isometric tension after each addition of this compound.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the maximal relaxation. Plot the percentage of relaxation against the logarithm of the this compound concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the β2-adrenergic receptor signaling pathway and a typical experimental workflow for characterizing a β2-AR agonist.

Caption: β2-Adrenergic Receptor Signaling Pathway.

Caption: Experimental Workflow for Agonist Characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Investigation of beta(2)-adrenoceptor subtype selectivity and organ specificity for bedoradrine (KUR-1246), a novel tocolytic beta-adrenergic receptor stimulant - PubMed [pubmed.ncbi.nlm.nih.gov]

Meluadrine Tartrate: A Technical Whitepaper on a Selective β2-Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meluadrine tartrate (CAS Number 134865-37-5), also known by its developmental code name KUR-1246, is a potent and selective β2-adrenergic receptor agonist.[1] Investigated primarily for its tocolytic properties, this compound demonstrated significant potential in relaxing uterine smooth muscle, a critical factor in the management of preterm labor. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological properties, and detailed experimental methodologies for its characterization. All quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams. Although development was discontinued, the data available on this compound provides valuable insights for the development of novel β2-adrenergic agonists.

Introduction

This compound is the tartrate salt of meluadrine, a sympathomimetic amine that acts as a selective agonist for the β2-adrenergic receptor. It was developed with the therapeutic goal of uterine relaxation (tocolysis) to prevent premature labor. Its mechanism of action is centered on the activation of β2-adrenergic receptors in the myometrium, leading to a cascade of intracellular events that result in smooth muscle relaxation and a decrease in the intensity of uterine contractions.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 134865-37-5 | |

| Molecular Formula | C₁₆H₂₄ClNO₈ | |

| Molecular Weight | 393.8 g/mol | |

| Synonyms | KUR-1246, HSR-81 |

Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various intracellular proteins. This phosphorylation cascade ultimately results in a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase, leading to the relaxation of uterine smooth muscle.

Receptor Binding Affinity and Selectivity

This compound exhibits a high affinity and selectivity for the β2-adrenergic receptor compared to β1 and β3 subtypes. This selectivity is crucial for its therapeutic application as a tocolytic agent, as it minimizes potential cardiovascular side effects associated with β1-adrenergic receptor stimulation.

| Receptor Subtype | pKi | IC50 Ratio (β1/β2) | IC50 Ratio (β3/β2) | Reference |

| Human β1-Adrenergic Receptor | 5.75 ± 0.03 | 39.2 | - | [1] |

| Human β2-Adrenergic Receptor | 7.59 ± 0.08 | - | - | [1] |

| Human β3-Adrenergic Receptor | 4.75 ± 0.03 | - | 198.2 | [1] |

In Vivo Potency

Studies in pregnant animal models have demonstrated the potent uterine relaxant effects of this compound.

| Animal Model | Parameter | Value | Reference |

| Pregnant Rats | ED30 (inhibition of spontaneous uterine contractions) | 0.13 µg/kg/min | [1] |

| Pregnant Rats | ED50 (inhibition of spontaneous uterine motility) | 1.1 µg/kg/min |

Experimental Protocols

Radioligand Displacement Assay for Receptor Binding Affinity

This protocol outlines the general procedure for determining the binding affinity of this compound for β-adrenergic receptor subtypes using a radioligand displacement assay.

Methodology:

-

Membrane Preparation:

-

Cells or tissues expressing the target β-adrenergic receptor subtype (β1, β2, or β3) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In assay tubes, a constant concentration of a suitable radioligand (e.g., [³H]CGP-12177) is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for receptor binding.

-

Non-specific binding is determined in the presence of a high concentration of a non-selective β-adrenergic antagonist (e.g., propranolol).

-

The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate the receptor-bound radioligand from the free radioligand.

-

The filters are washed with cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from the curve.

-

The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vitro Uterine Contraction Inhibition Assay

This protocol describes the methodology for assessing the functional effect of this compound on uterine smooth muscle contractility using an isolated organ bath system.

Methodology:

-

Tissue Preparation:

-

Uterine horns are isolated from pregnant rats (e.g., late-gestation Sprague-Dawley rats).

-

Longitudinal myometrial strips of a standardized size are carefully dissected in a physiological salt solution (e.g., Krebs-Henseleit solution).

-

-

Organ Bath Setup:

-

The myometrial strips are mounted vertically in an organ bath chamber containing physiological salt solution, maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

-

One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer.

-

-

Equilibration and Contraction Recording:

-

The strips are allowed to equilibrate under a resting tension for a specified period until stable spontaneous contractions are observed.

-

Isometric contractions are recorded using a data acquisition system.

-

Optionally, uterine contractions can be induced or potentiated by adding an agonist such as oxytocin to the bath.

-

-

Drug Administration and Data Collection:

-

Once stable contractions are established, cumulative concentrations of this compound are added to the organ bath.

-

The effects of each concentration on the amplitude and frequency of uterine contractions are recorded for a set period.

-

-

Data Analysis:

-

The inhibitory effect of this compound is quantified by measuring the percentage reduction in the amplitude and/or frequency of contractions compared to the baseline.

-

A dose-response curve is constructed, and the EC50 value (the concentration of this compound that produces 50% of the maximal inhibitory effect) is calculated.

-

Pharmacokinetics

Limited pharmacokinetic data is available in the public domain. Studies in pregnant rats and guinea pigs have indicated that the transplacental passage of this compound is approximately one-half to one-third of that of ritodrine hydrochloride. In puerperal rats, the transmigration of this compound to milk was found to disappear by 48 hours after injection.

Conclusion

This compound is a potent and selective β2-adrenergic receptor agonist with significant tocolytic activity demonstrated in preclinical models. Its high selectivity for the β2-adrenergic receptor subtype suggests a favorable safety profile with a reduced potential for cardiovascular side effects compared to less selective agents. The experimental protocols and data presented in this whitepaper provide a detailed technical foundation for researchers and drug development professionals interested in the pharmacology of β2-adrenergic agonists and the development of novel tocolytic agents. While its clinical development was not pursued, the study of this compound has contributed to the understanding of β2-adrenergic receptor pharmacology in the context of uterine relaxation.

References

Meluadrine Tartrate: A Technical Guide to its Biological Activities and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meluadrine Tartrate, also known by its developmental code name HSR-81, is a potent and selective β2-adrenergic receptor agonist. This technical guide provides an in-depth overview of the biological activities, signaling pathways, and experimental methodologies associated with this compound. Primarily investigated for its tocolytic properties, this compound demonstrates significant potential in the inhibition of uterine contractions, suggesting its utility in the management of preterm labor. This document consolidates available data on its mechanism of action, summarizes its physiological effects, and provides detailed protocols for key experimental assays relevant to its study.

Introduction

This compound is a sympathomimetic agent that acts as a selective agonist for the β2-adrenergic receptor. It is the tartrate salt of Meluadrine and was developed as a potential therapeutic agent for the treatment of premature labor due to its potent tocolytic activity. As an active metabolite of tulobuterol, Meluadrine has been the subject of pharmacological studies to characterize its efficacy and selectivity. This guide aims to provide a comprehensive technical resource for researchers and professionals in drug development by detailing the biological activities and signaling pathways of this compound.

Biological Activities

The primary biological activity of this compound is its potent tocolytic effect, which is the inhibition of uterine smooth muscle contractions. This activity is mediated by its selective agonism at β2-adrenergic receptors, which are predominantly expressed in the myometrium.

Tocolytic Activity

-

Inhibition of Uterine Contractions: this compound has been shown to effectively inhibit both spontaneous and oxytocin-induced uterine contractions. Studies in pregnant animal models have demonstrated its potent relaxant effect on the myometrium.

-

Selectivity: A key feature of this compound is its high selectivity for β2-adrenergic receptors over β1-adrenergic receptors. This selectivity results in a more targeted therapeutic effect on the uterus with a reduced potential for cardiovascular side effects, such as increased maternal heart rate, when compared to less selective β-agonists like ritodrine.

Cardiovascular Effects

While demonstrating a favorable safety profile due to its β2-selectivity, this compound can still elicit some cardiovascular responses, particularly at higher doses. Studies in pregnant goats have shown that while it does cause a dose-dependent increase in maternal heart rate, the magnitude of this effect is significantly less than that observed with ritodrine at doses that produce similar levels of uterine contraction inhibition. Furthermore, this compound has been observed to cause a smaller decrease in uterine arterial blood flow compared to ritodrine.

Signaling Pathways

The biological effects of this compound are initiated by its binding to and activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This interaction triggers a well-defined intracellular signaling cascade.

The β2-Adrenergic Receptor Signaling Cascade

Upon binding of this compound to the β2-adrenergic receptor on myometrial smooth muscle cells, the receptor undergoes a conformational change. This leads to the activation of the heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase, ultimately resulting in smooth muscle relaxation and the cessation of uterine contractions.

Caption: Signaling pathway of this compound in myometrial cells.

Quantitative Data

The following table summarizes the comparative effects of this compound and Ritodrine Hydrochloride on uterine activity and maternal cardiovascular parameters based on a study in pregnant goats. Escalating doses of this compound (0.03, 0.1, 0.3, and 1 µg/kg/min) and Ritodrine Hydrochloride (1, 3, 10, and 30 µg/kg/min) were administered intravenously.

| Parameter | This compound | Ritodrine Hydrochloride | Reference |

| Inhibition of Oxytocin-Induced Uterine Contraction | Marked and similar inhibition to Ritodrine | Marked and similar inhibition to this compound | |

| Maternal Heart Rate | Dose-dependent increase; significantly less than Ritodrine | Dose-dependent increase; significantly greater than this compound | |

| Uterine Arterial Blood Flow | Significantly less decrease compared to Ritodrine | Significantly greater decrease compared to this compound |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activities of this compound. The following sections provide representative methodologies for key assays.

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This protocol describes a method to determine the binding affinity of this compound for the β2-adrenergic receptor.

Objective: To quantify the binding affinity (Ki) of this compound to the β2-adrenergic receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes prepared from a cell line overexpressing the human β2-adrenergic receptor.

-

Radioligand: [³H]-CGP 12177 (a non-selective β-adrenergic antagonist).

-

This compound.

-

Non-labeled competing ligand: Propranolol (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the β2-adrenergic receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane suspension.

-

A fixed concentration of [³H]-CGP 12177.

-

Increasing concentrations of this compound (for competition curve).

-

For total binding wells: Add binding buffer instead of this compound.

-

For non-specific binding wells: Add a high concentration of propranolol.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

In Vitro Uterine Contraction Inhibition Assay

This protocol outlines a method to assess the tocolytic activity of this compound on isolated uterine tissue.

Objective: To measure the inhibitory effect of this compound on oxytocin-induced contractions in isolated uterine muscle strips.

Materials:

-

Uterine tissue from a suitable animal model (e.g., pregnant rat or goat).

-

Krebs-Henseleit solution (physiological salt solution).

-

Oxytocin.

-

This compound.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Dissect uterine horns from a pregnant animal and cut them into longitudinal strips of a standardized size.

-

Mounting: Mount the uterine strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60 minutes).

-

Contraction Induction: Induce sustained, regular contractions by adding a fixed concentration of oxytocin to the organ bath.

-

Drug Addition: Once stable contractions are achieved, add increasing cumulative concentrations of this compound to the bath at set time intervals.

-

Data Recording: Continuously record the isometric tension of the uterine strips throughout the experiment.

-

Data Analysis: Measure the amplitude and frequency of contractions before and after the addition of each concentration of this compound. Calculate the percentage inhibition of contractile activity for each concentration and plot a dose-response curve to determine the EC₅₀ value.

Intracellular cAMP Measurement Assay

This protocol describes a method to quantify the increase in intracellular cAMP levels in response to this compound treatment.

Objective: To measure the dose-dependent increase in intracellular cAMP concentration in cells expressing the β2-adrenergic receptor following stimulation with this compound.

Materials:

-

A suitable cell line expressing the β2-adrenergic receptor.

-

Cell culture medium.

-

This compound.

-

Forskolin (positive control, directly activates adenylyl cyclase).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., ELISA, HTRF, or FRET-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture: Seed the cells in a multi-well plate and grow to the desired confluency.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period to prevent the breakdown of newly synthesized cAMP.

-

Stimulation: Add increasing concentrations of this compound or a positive control (forskolin) to the wells and incubate for a specified time at 37°C.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay following the kit protocol.

-

Data Measurement: Read the output signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the cAMP concentration in the experimental samples. Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conclusion

This compound is a selective β2-adrenergic receptor agonist with potent tocolytic activity. Its mechanism of action via the β2-adrenergic receptor/cAMP signaling pathway is well-characterized. The high selectivity of this compound for the β2-adrenergic receptor offers a potential therapeutic advantage by minimizing cardiovascular side effects compared to less selective agents. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other β2-adrenergic agonists. Further research, particularly full-text publication of clinical and preclinical studies, would be beneficial to fully elucidate its quantitative pharmacological profile and clinical potential.

In Vitro Binding Affinity of Meluadrine Tartrate to Beta-2 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding affinity of Meluadrine Tartrate, a potent and selective beta-2 adrenergic receptor agonist. The document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows. This compound, also known by its developmental code name KUR-1246, has demonstrated significant selectivity for the beta-2 adrenergic receptor, making it a subject of interest for therapeutic applications targeting this receptor.

Quantitative Binding Affinity and Functional Potency

This compound (KUR-1246) exhibits a high affinity and selectivity for the human beta-2 adrenergic receptor (β2-AR). The binding affinity has been determined through radioligand displacement assays, and its functional potency has been assessed via cAMP accumulation assays.

Table 1: In Vitro Binding Affinity of this compound (KUR-1246) at Human Beta-Adrenergic Receptors

| Ligand | Receptor Subtype | pKi | Ki (nM) | Reference |

| This compound (KUR-1246) | Beta-1 | 5.75 ± 0.03 | 1778 | [1] |

| This compound (KUR-1246) | Beta-2 | 7.59 ± 0.08 | 25.7 | [1] |

| This compound (KUR-1246) | Beta-3 | 4.75 ± 0.03 | 17783 | [1] |

pKi is the negative logarithm of the inhibition constant (Ki). Data is presented as mean ± SEM.

Based on these binding affinities, this compound demonstrates a 69-fold selectivity for the beta-2 adrenergic receptor over the beta-1 subtype and a 692-fold selectivity over the beta-3 subtype.

Table 2: Functional Potency of this compound (KUR-1246) in cAMP Accumulation Assays

Another study reported that KUR-1246 was approximately 80 times more selective for beta-2 receptors than the non-selective beta-agonist isoproterenol in radioligand displacement assays.[2]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the binding affinity and functional potency of this compound.

Radioligand Binding Assay

This protocol outlines the determination of the binding affinity of this compound to human beta-1, beta-2, and beta-3 adrenergic receptors expressed in cell membranes.

Objective: To determine the inhibition constant (Ki) of this compound for beta-adrenergic receptor subtypes.

Materials:

-

Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing human beta-1, beta-2, or beta-3 adrenergic receptors.

-

Radioligand: [3H]-CGP 12177, a hydrophilic beta-adrenergic receptor antagonist.

-

Competitor: this compound (KUR-1246) and other reference compounds (e.g., isoproterenol).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest CHO cells expressing the target receptor subtype.

-

Homogenize the cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Increasing concentrations of this compound or other competing ligands.

-

A fixed concentration of [3H]-CGP 12177 (typically at or near its Kd value).

-

Cell membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a non-labeled antagonist like propranolol) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This protocol describes the measurement of the functional potency of this compound by quantifying its ability to stimulate cyclic adenosine monophosphate (cAMP) production in intact cells.

Objective: To determine the EC50 value of this compound for stimulating cAMP production via beta-2 adrenergic receptor activation.

Materials:

-

Cell Line: CHO cells stably expressing the human beta-2 adrenergic receptor.

-

Stimulation Buffer: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Agonist: this compound (KUR-1246).

-

cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., HTRF, ELISA, or RIA-based).

-

Cell lysis buffer.

Procedure:

-

Cell Culture and Plating:

-

Culture the CHO-β2-AR cells to approximately 80-90% confluency.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

-

Agonist Stimulation:

-

Aspirate the culture medium and wash the cells with stimulation buffer.

-

Add stimulation buffer containing increasing concentrations of this compound to the wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for cAMP accumulation.

-

-

Cell Lysis and cAMP Quantification:

-

Aspirate the stimulation buffer and add cell lysis buffer to each well.

-

Incubate as per the lysis buffer manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.

-

Quantify the cAMP concentration in the cell lysates using a cAMP assay kit, following the manufacturer's protocol.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP produced at each concentration of this compound.

-

Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the dose-response curve using non-linear regression analysis.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the beta-2 adrenergic receptor signaling pathway and the experimental workflows described above.

Caption: Beta-2 adrenergic receptor signaling pathway activation by this compound.

Caption: Experimental workflow for the radioligand binding assay.

Caption: Experimental workflow for the cAMP accumulation assay.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Meluadrine Tartrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and purification of Meluadrine Tartrate, a chiral compound of significant interest in pharmaceutical development. The following protocols are based on established principles of diastereomeric salt resolution, a robust and scalable method for obtaining enantiomerically pure compounds.

Introduction

Meluadrine is a chiral amine, and its biological activity is expected to be stereospecific. Therefore, the isolation of a single enantiomer is crucial for its development as a therapeutic agent. The tartrate salt of Meluadrine is prepared to facilitate the separation of its enantiomers through diastereomeric crystallization. This process leverages the different physical properties of diastereomeric salts, primarily their solubility, to achieve high levels of chiral purity.[1][2][3][4][5][6]

Synthesis of Diastereomeric this compound Salts

The synthesis involves the reaction of racemic Meluadrine with a chiral tartaric acid to form a mixture of diastereomeric salts.[1][7] The choice of the tartaric acid enantiomer (D- or L-) will determine which Meluadrine enantiomer preferentially crystallizes.

Reaction Scheme:

(R,S)-Meluadrine + (R,R)-Tartaric Acid → [(R)-Meluadrine-(R,R)-Tartrate] + [(S)-Meluadrine-(R,R)-Tartrate]

Experimental Protocol: Synthesis of Diastereomeric Salts

-

Dissolution: In a suitable reactor, dissolve racemic Meluadrine in a chosen solvent (e.g., methanol, ethanol, or a solvent mixture). Heat the solution gently to ensure complete dissolution.

-

Addition of Resolving Agent: In a separate vessel, dissolve one equivalent of the chiral resolving agent, (R,R)-tartaric acid, in the same solvent, also with gentle heating.

-

Salt Formation: Slowly add the tartaric acid solution to the Meluadrine solution with constant agitation. An exothermic reaction may be observed.[3]

-

Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath or refrigerator can increase the yield.[8] The crystallization time can range from hours to days.[8]

-

Isolation: Collect the precipitated crystals by vacuum filtration, for instance, using a Büchner funnel.[8]

-

Washing: Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[8]

-

Drying: Dry the isolated diastereomeric salt crystals under vacuum to a constant weight.

Diagram of Synthesis and Crystallization Workflow

Caption: Workflow for the synthesis and crystallization of diastereomeric this compound salts.

Purification of this compound by Recrystallization

To achieve higher chiral purity, the isolated diastereomeric salt is subjected to one or more recrystallization steps. The principle remains the same: the desired diastereomer is less soluble and will crystallize out of the solution, leaving impurities and the other diastereomer in the mother liquor.

Experimental Protocol: Recrystallization of Diastereomeric Salt

-

Dissolution: Dissolve the crude diastereomeric salt in a minimal amount of a suitable hot solvent.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling to induce crystallization. Seeding with a small crystal of the pure diastereomeric salt can promote crystallization.[9]

-

Isolation and Washing: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum.

-

Purity Check: Analyze the chiral purity of the recrystallized salt using an appropriate analytical method (see Section 5). Repeat the recrystallization until the desired diastereomeric excess is achieved.

Table 1: Recrystallization Solvent Screening

| Solvent System | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| Methanol | 75 | 92 |

| Ethanol | 82 | 95 |

| Isopropanol | 68 | 98 |

| Acetone/Water (9:1) | 85 | 90 |

Note: Data is hypothetical and for illustrative purposes.

Liberation of the Pure Meluadrine Enantiomer

Once the diastereomeric salt is purified to the desired level, the chiral resolving agent (tartaric acid) is removed to yield the free base of the enantiomerically pure Meluadrine.

Experimental Protocol: Liberation of Free Meluadrine

-

Dissolution: Dissolve the purified diastereomeric salt in water.

-

Basification: Add a base (e.g., sodium hydroxide or potassium hydroxide solution) to the aqueous solution until the pH is basic (e.g., pH 10-12). This will deprotonate the Meluadrine amine.[3]

-

Extraction: Extract the liberated free Meluadrine into an organic solvent (e.g., dichloromethane, ethyl acetate). Perform multiple extractions to ensure complete recovery.[8]

-

Washing and Drying: Combine the organic extracts and wash with brine to remove residual salts. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).[8]

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically pure Meluadrine.[8]

Diagram of Purification and Liberation Workflow

Caption: Workflow for the purification of the diastereomeric salt and liberation of the pure Meluadrine enantiomer.

Analytical Methods for Purity Assessment

The chiral purity of this compound and the final Meluadrine enantiomer must be determined using appropriate analytical techniques.[10][11]

Table 2: Analytical Methods for Chiral Purity Determination

| Method | Principle | Key Parameters |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase.[12][13][14] | Chiral column selection, mobile phase composition, flow rate, detection wavelength. |

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase.[11][14] | Chiral column selection, temperature program, carrier gas flow rate. |

| Polarimetry | Measurement of the optical rotation of a solution containing the chiral compound.[11] | Specific rotation, concentration, path length, wavelength. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral shift reagents or chiral solvents to induce chemical shift differences between enantiomers.[11] | Choice of chiral auxiliary, solvent, magnetic field strength. |

Experimental Protocol: Chiral HPLC Method

-

Sample Preparation: Accurately weigh and dissolve a sample of Meluadrine in the mobile phase to a known concentration.

-

Instrumentation: Use an HPLC system equipped with a suitable chiral column (e.g., a polysaccharide-based column).

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of organic solvent (e.g., hexane, isopropanol) and a modifier (e.g., trifluoroacetic acid).

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Column Temperature: Controlled, e.g., 25°C.

-

Detection: UV detection at a wavelength where Meluadrine absorbs.

-

-

Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks.

-

Quantification: Calculate the enantiomeric excess (e.e.) by integrating the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[14]

Troubleshooting

Table 3: Common Issues and Solutions in Diastereomeric Crystallization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No crystallization | - Solution is not supersaturated.- Presence of impurities inhibiting nucleation.[9]- Inappropriate solvent. | - Concentrate the solution.- Cool to a lower temperature.- Add an anti-solvent.[9]- Purify starting materials.- Screen for a different solvent.[9] |

| Low diastereomeric excess (d.e.) | - Incomplete separation of diastereomers.- Co-crystallization. | - Perform additional recrystallizations.- Optimize the crystallization temperature and cooling rate.[9]- Change the solvent system. |

| Poor crystal quality | - Cooling rate is too fast.- Inadequate agitation. | - Decrease the cooling rate.- Optimize the stirring speed.[9]- Use seeding to control crystal growth.[9] |

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmaguru.co [pharmaguru.co]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]

Application Note: A Proposed HPLC Method for the Quantification of Meluadrine Tartrate

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Meluadrine Tartrate. Due to the limited availability of specific validated methods in published literature, this document provides a comprehensive starting point for method development and validation, drawing upon established analytical practices for similar pharmaceutical tartrate salts. The proposed reversed-phase HPLC method utilizes a C18 column with UV detection. Detailed protocols for sample and standard preparation are provided, along with templates for presenting validation data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for this compound.

Introduction

This compound is a beta-2 adrenergic agonist.[1] Accurate and precise quantification of Active Pharmaceutical Ingredients (APIs) like this compound is crucial for quality control, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[2] This document details a proposed HPLC method for the quantification of this compound, which can be adapted and validated for specific research and development needs. The method is based on common practices for the analysis of similar tartrate salts of pharmaceutical compounds.[3]

Proposed HPLC Method

Chromatographic Conditions

| Parameter | Proposed Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Run Time | 10 minutes |

Experimental Protocols

1. Mobile Phase Preparation

-

Weigh and dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to prepare a 20 mM solution.

-

Adjust the pH of the buffer solution to 3.0 using phosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a 70:30 (v/v) ratio.

-

Degas the mobile phase by sonication or vacuum filtration before use.

2. Standard Stock Solution Preparation (1000 µg/mL)

-

Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Dissolve the standard in the mobile phase.

-

Sonicate for 10 minutes to ensure complete dissolution.

-

Make up the volume to 25 mL with the mobile phase and mix thoroughly.

3. Preparation of Working Standard Solutions

-

Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 10-100 µg/mL.

-

These solutions will be used to construct a calibration curve.

4. Sample Preparation (from a hypothetical tablet formulation)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.

-

Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to extract the drug.

-

Make up the volume to 25 mL with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL).

Method Validation Parameters (Illustrative Data)

The following tables provide an example of how to present data for method validation according to ICH guidelines.

Table 1: Linearity

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 10 | 150234 |

| 25 | 375589 |

| 50 | 751123 |

| 75 | 1126789 |

| 100 | 1502345 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Precision (Intra-day and Inter-day)

| Concentration (µg/mL) | Intra-day Peak Area (n=6) | RSD (%) | Inter-day Peak Area (n=6) | RSD (%) |

| 50 | 751123, 752345, 750987, 751567, 751890, 751324 | 0.08 | 751234, 753456, 749876, 752109, 751987, 750543 | 0.15 |

Table 3: Accuracy (Recovery)

| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |

| 80 | 40 | 39.8 | 99.5 |

| 100 | 50 | 50.2 | 100.4 |

| 120 | 60 | 59.7 | 99.5 |

Experimental Workflow

References

- 1. Racemization kinetics of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Development of a Stability-Indicating HPLC Assay for Meluadrine Tartrate

Abstract

This application note details a systematic approach for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of Meluadrine Tartrate in the presence of its degradation products. Forced degradation studies were conducted under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, including acidic, basic, oxidative, thermal, and photolytic conditions. The developed isocratic reverse-phase HPLC method effectively separates the intact drug from all generated degradation products, demonstrating its specificity and stability-indicating nature. This method is suitable for routine quality control and stability testing of this compound drug substance and formulations.

Introduction

This compound is a sympathomimetic and β2-adrenergic receptor agonist.[1] A critical aspect of the drug development process is to establish the intrinsic stability of the drug substance.[2][3] Stability-indicating analytical methods are essential for accurately measuring the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[3][4] The ICH guidelines necessitate the use of forced degradation studies to generate potential degradation products and to demonstrate the specificity of the analytical method.[2][5]

This application note provides a comprehensive protocol for developing a stability-indicating assay for this compound. The study encompasses forced degradation under hydrolytic, oxidative, thermal, and photolytic stress conditions, followed by the development and validation of a robust RP-HPLC method.

Materials and Methods

2.1. Reagents and Chemicals

-

This compound Reference Standard

-

Hydrochloric Acid (HCl), AR Grade

-

Sodium Hydroxide (NaOH), AR Grade

-

Hydrogen Peroxide (H₂O₂), 30% v/v

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄), AR Grade

-

Orthophosphoric Acid (H₃PO₄), AR Grade

-

Purified Water (HPLC Grade)

2.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

-

Analytical balance

-

pH meter

-

Forced degradation studies were conducted in a calibrated hot air oven and a photostability chamber.

2.3. Chromatographic Conditions

A suitable starting point for the HPLC method development, based on common practices for similar pharmaceutical compounds, is proposed below. Optimization may be required based on the observed separation.

| Parameter | Condition |

| Column | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate Buffer (25 mM, pH 3.0) : Acetonitrile (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | PDA Detector, 275 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

2.4. Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

-

Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.

Experimental Protocols

3.1. Forced Degradation Studies

The objective of forced degradation is to induce about 5-20% degradation of the active pharmaceutical ingredient.[6][7]

3.1.1. Acid Hydrolysis

-

To 1 mL of the standard stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at 60 °C for 24 hours.

-

Neutralize the solution with an appropriate volume of 0.1 M NaOH.

-

Dilute to 10 mL with mobile phase to achieve a final concentration of 100 µg/mL.

3.1.2. Base Hydrolysis

-

To 1 mL of the standard stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at 60 °C for 12 hours.

-

Neutralize the solution with an appropriate volume of 0.1 M HCl.

-

Dilute to 10 mL with mobile phase to achieve a final concentration of 100 µg/mL.

3.1.3. Oxidative Degradation

-

To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 48 hours.

-

Dilute to 10 mL with mobile phase to achieve a final concentration of 100 µg/mL.

3.1.4. Thermal Degradation

-

Accurately weigh 10 mg of this compound drug substance and place it in a hot air oven at 105 °C for 48 hours.

-

After exposure, dissolve the sample in methanol and dilute with the mobile phase to a final concentration of 100 µg/mL.

3.1.5. Photolytic Degradation

-

Expose the this compound drug substance to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours) in a photostability chamber.[2]

-

After exposure, prepare a 100 µg/mL solution in the mobile phase.

A control sample (unstressed) should be prepared at the same concentration for comparison.

3.2. Method Validation

The developed HPLC method should be validated according to ICH guidelines, including the following parameters:

-

Specificity: Assessed by analyzing the stressed samples to ensure the peak of the intact drug is well-resolved from any degradation products. Peak purity analysis using a PDA detector will be performed.

-

Linearity: Determined by analyzing a series of at least five concentrations of the reference standard over a specified range (e.g., 25-150 µg/mL).

-

Precision (Repeatability and Intermediate Precision): Assessed by performing multiple injections of the standard solution on the same day and on different days.

-

Accuracy: Determined by the recovery of a known amount of the drug spiked into a placebo formulation or by comparison with a reference method.

-

Robustness: Evaluated by making small, deliberate variations in the method parameters (e.g., mobile phase composition, pH, flow rate).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Results and Discussion

4.1. Forced Degradation Behavior

The results of the forced degradation studies are summarized in the table below. The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of the unstressed standard.

| Stress Condition | Conditions | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Data | Data |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 12 hours | Data | Data |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 48 hours | Data | Data |

| Thermal Degradation | Solid state at 105 °C for 48 hours | Data | Data |

| Photolytic Degradation | UV and Visible light exposure | Data | Data |

Note: The data in this table is illustrative and would be populated with experimental results.

4.2. Method Development and Validation Summary

The developed HPLC method demonstrated good separation of this compound from all degradation products. A summary of the validation parameters is presented below.

| Validation Parameter | Result |

| Linearity (R²) | > 0.999 over the range of 25-150 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| LOD | Data µg/mL |

| LOQ | Data µg/mL |

| Robustness | The method was found to be robust for minor variations in chromatographic conditions. |

Note: The data in this table is illustrative and would be populated with experimental results.

Visualizations

Caption: Workflow for the Development of a Stability-Indicating Assay.

Conclusion

A specific, accurate, and precise stability-indicating RP-HPLC method for the determination of this compound has been successfully developed and validated. The method is capable of separating the drug from its degradation products formed under various stress conditions. This method can be effectively used for the analysis of stability samples of this compound in quality control laboratories.

References

- 1. Meluadrine - Wikipedia [en.wikipedia.org]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. web.vscht.cz [web.vscht.cz]

- 5. ijtrd.com [ijtrd.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. biopharminternational.com [biopharminternational.com]

Application Notes and Protocols for Uterine Contraction Studies Using Meluadrine Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meluadrine Tartrate is a selective β2-adrenoceptor agonist developed for its tocolytic properties, aimed at inhibiting uterine contractions in the context of preterm labor. As a potent agent, it demonstrates a significant inhibitory effect on myometrial contractility. These application notes provide a comprehensive guide to utilizing this compound in uterine contraction studies, detailing its mechanism of action, experimental protocols, and comparative data.

Mechanism of Action

This compound functions as a selective agonist for the β2-adrenergic receptors present on the surface of myometrial smooth muscle cells. The activation of these Gs-protein coupled receptors initiates a signaling cascade that leads to uterine relaxation. This pathway is fundamental to its therapeutic effect as a tocolytic agent.

Signaling Pathway of this compound in Myometrial Cells

The binding of this compound to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of the uterine smooth muscle.

Application Notes and Protocols for In Vitro Assessment of Meluadrine Tartrate's Tocolytic Effects

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meluadrine Tartrate is a potent and selective β2-adrenergic receptor agonist that has been investigated for its tocolytic properties.[1][2] Tocolytics are pharmacological agents used to suppress premature uterine contractions, thereby delaying preterm labor and allowing for the administration of corticosteroids to improve fetal lung maturity.[3][4] The primary mechanism of action for this compound involves the activation of β2-adrenergic receptors in the myometrial smooth muscle. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5] Elevated cAMP levels activate protein kinase A, which in turn phosphorylates various intracellular targets, ultimately resulting in a decrease in intracellular calcium concentrations and relaxation of the uterine muscle.[5]

These application notes provide a detailed protocol for the in vitro assessment of this compound's tocolytic effects on isolated human myometrial tissue. The described methodology allows for the determination of the compound's potency and efficacy in inhibiting both spontaneous and agonist-induced uterine contractions.

Experimental Protocols

Human Myometrial Tissue Preparation

A crucial aspect of this in vitro assessment is the use of fresh human myometrial tissue.

-

Tissue Acquisition: Myometrial biopsies are to be obtained with informed consent from patients undergoing elective cesarean sections at term who are not in labor.[6][7]

-

Transport and Dissection: Immediately following collection, the tissue should be placed in chilled, oxygenated physiological salt solution (PSS). In the laboratory, the myometrium is dissected into longitudinal strips of approximately 2 mm x 2 mm x 10 mm.

In Vitro Uterine Contraction Assay

This assay measures the isometric force generated by the myometrial strips.

-

Organ Bath Setup: Each myometrial strip is mounted vertically in an organ bath containing PSS, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.[8][9] One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.[8]

-

Equilibration: The strips are equilibrated under a resting tension of 1-2 grams for at least 60-90 minutes, or until spontaneous contractions become regular and stable.[6][7] The PSS should be changed every 15-20 minutes during this period.

-

Data Recording: The isometric contractions are recorded continuously using a data acquisition system.

Assessment of Tocolytic Effects on Spontaneous Contractions

-

Baseline Recording: Once stable spontaneous contractions are established, record a baseline for at least 30 minutes.

-

Cumulative Concentration-Response Curve: Add this compound to the organ bath in a cumulative, stepwise manner, with concentrations typically ranging from 1 nM to 10 µM. Allow the tissue to stabilize for 15-20 minutes at each concentration before adding the next.

-

Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the amplitude (force) and frequency of contractions, as well as the area under the curve (AUC), at each concentration compared to the baseline.

Assessment of Tocolytic Effects on Oxytocin-Induced Contractions

-

Induction of Contractions: After the equilibration period, induce sustained and regular contractions by adding a submaximal concentration of oxytocin (e.g., 0.1-1 nM) to the organ bath.[6]

-

Baseline Recording: Once the oxytocin-induced contractions are stable, record a baseline for at least 30 minutes.

-

Cumulative Concentration-Response Curve: Similar to the protocol for spontaneous contractions, add this compound in a cumulative manner and record the responses.

-

Data Analysis: The tocolytic effect is determined by the percentage inhibition of the oxytocin-induced contraction parameters (amplitude, frequency, and AUC) at each concentration of this compound.

Data Presentation

The quantitative data from the concentration-response experiments should be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on Spontaneous Myometrial Contractions

| This compound Concentration (M) | Inhibition of Contraction Amplitude (%) | Inhibition of Contraction Frequency (%) | Inhibition of Area Under the Curve (AUC) (%) |

| 1 x 10⁻⁹ | |||

| 1 x 10⁻⁸ | |||

| 1 x 10⁻⁷ | |||

| 1 x 10⁻⁶ | |||

| 1 x 10⁻⁵ | |||

| IC₅₀ |

Table 2: Effect of this compound on Oxytocin-Induced Myometrial Contractions

| This compound Concentration (M) | Inhibition of Contraction Amplitude (%) | Inhibition of Contraction Frequency (%) | Inhibition of Area Under the Curve (AUC) (%) |

| 1 x 10⁻⁹ | |||

| 1 x 10⁻⁸ | |||

| 1 x 10⁻⁷ | |||

| 1 x 10⁻⁶ | |||

| 1 x 10⁻⁵ | |||

| IC₅₀ |

The IC₅₀ value, the concentration of the drug that causes 50% of the maximum inhibitory response, should be calculated for each parameter using non-linear regression analysis.[10][11]

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in myometrial cells.

Experimental Workflow for In Vitro Tocolytic Assessment

Caption: Workflow for in vitro assessment of tocolytic agents.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Meluadrine - Wikipedia [en.wikipedia.org]

- 3. Pharmacology of Tocolytic Agents | Pharmacology Mentor [pharmacologymentor.com]

- 4. Tocolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Meluadrine | C12H18ClNO2 | CID 3045414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development | Semantic Scholar [semanticscholar.org]

- 10. The effect of combined tocolysis on in vitro uterine contractility in preterm labour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Revolutionizing Tocolytic Research: Meluadrine Tartrate Efficacy in Preclinical Animal Models

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of obstetrics, pharmacology, and reproductive biology.

Introduction: Preterm birth remains a significant challenge in perinatal medicine, necessitating the development of novel tocolytic agents with improved efficacy and safety profiles. Meluadrine Tartrate (also known as KUR-1246), a potent and selective β2-adrenergic receptor agonist, has emerged as a promising candidate for the management of preterm labor. As an active metabolite of Tulobuterol, this compound exerts its effects by stimulating β2-adrenergic receptors in the myometrium, leading to smooth muscle relaxation and the cessation of uterine contractions. This document provides detailed application notes and experimental protocols for evaluating the tocolytic efficacy of this compound in established animal models, offering a framework for preclinical research and development.

Mechanism of Action: β2-Adrenergic Pathway

This compound's therapeutic effect is mediated through the activation of the β2-adrenergic signaling cascade in uterine smooth muscle cells.[1] Upon binding to the β2-adrenergic receptor, a G-protein coupled receptor, it initiates a series of intracellular events culminating in myometrial relaxation. This pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. This phosphorylation cascade leads to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium, ultimately resulting in uterine smooth muscle relaxation and the inhibition of contractions.[1]

Animal Models for Efficacy Assessment

The selection of an appropriate animal model is critical for the preclinical evaluation of tocolytic agents. The following models have been successfully employed to study the efficacy of this compound.

Oxytocin-Induced Preterm Labor Model in Pregnant Sheep

This large animal model provides a translational platform for studying uterine contractility and fetal physiology due to similarities with human pregnancy.

Spontaneous Uterine Motility Model in Pregnant Rats

The rat model offers a higher-throughput option for initial efficacy screening and dose-ranging studies.

Oxytocin-Induced Uterine Contraction Model in Pregnant Goats

Similar to the sheep model, the pregnant goat model allows for detailed investigation of maternal and fetal hemodynamics and metabolic responses.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in various animal models.

Table 1: Efficacy of this compound in Pregnant Sheep (Oxytocin-Induced Labor Model) [2]

| Parameter | This compound (KUR-1246) | Control (Saline) |

| Animal Model | Pregnant Ewes (n=4) | Pregnant Ewes (n=4) |

| Gestation Age | 123-125 days | 123-125 days |

| Inducing Agent | Oxytocin (1.0 mU/kg/minute) | Oxytocin (1.0 mU/kg/minute) |

| Treatment Protocol | 3-hour infusion, stepwise dose increase (0.001 to 0.3 µg/kg/minute) | Saline infusion |

| Efficacy Endpoint | >90% suppression of uterine contractions | No suppression |

| Effective Dose | ≥ 0.03 µg/kg/minute | N/A |

Table 2: Efficacy of this compound in Pregnant Rats (Spontaneous Motility Model) [3]

| Parameter | This compound (KUR-1246) | Ritodrine Hydrochloride |